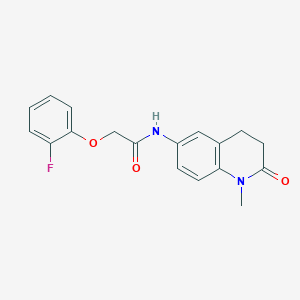

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a tetrahydroquinolin core substituted with a methyl group at the 1-position and a 2-oxo moiety. The acetamide group is linked to a 2-fluorophenoxy substituent, contributing to its unique physicochemical and pharmacological properties. The fluorine atom enhances electronegativity and metabolic stability, while the tetrahydroquinolin scaffold may influence receptor binding affinity .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-21-15-8-7-13(10-12(15)6-9-18(21)23)20-17(22)11-24-16-5-3-2-4-14(16)19/h2-5,7-8,10H,6,9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBLFJVEXFWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

Formation of the fluorophenoxy intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate acylating agent under basic conditions.

Synthesis of the tetrahydroquinoline core: The tetrahydroquinoline moiety can be synthesized via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the tetrahydroquinoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or ligand in biochemical assays.

Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity. The fluorophenoxy group can enhance binding affinity and specificity, while the tetrahydroquinoline moiety may contribute to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinolin Core

- BG14774 (2-(2-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide): Differs by a 3-methylbutyl group at the 1-position instead of methyl. This longer alkyl chain increases lipophilicity (logP ~3.8 vs.

- Baxdrostat (Synonym: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide): Shares the 1-methyl-2-oxo-tetrahydroquinolin moiety but incorporates a tetrahydroisoquinolin ring and propionamide group. This structural complexity may enhance CNS penetration but reduce aqueous solubility .

Phenoxy Acetamide Derivatives

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Lacks the tetrahydroquinolin core but includes a triazole ring.

- Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Dichlorophenoxy and pyridyl groups confer higher logP (4.1) and broader pesticidal activity compared to the fluorophenoxy analog .

Chloroacetamide Analogs

- 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide: Replaces fluorophenoxy with a chloroacetamide group. The absence of aromatic oxygen reduces hydrogen-bonding capacity, impacting receptor interactions .

Pyridazinone and Benzothiazole Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Acts as an FPR2 agonist via pyridazinone and bromophenyl groups. The target compound’s fluorophenoxy group may offer superior selectivity for non-immune targets .

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide: Trifluoromethyl-benzothiazole enhances metabolic stability but introduces steric hindrance absent in the fluorophenoxy-tetrahydroquinolin analog .

Comparative Data Table

Key Findings

- Fluorine vs. Chlorine: The target compound’s fluorophenoxy group provides higher electronegativity and metabolic resistance compared to chloro analogs, which may enhance bioavailability .

- Alkyl Chain Impact : The 3-methylbutyl substituent in BG14774 increases lipophilicity but may reduce solubility, limiting in vivo applications compared to the methyl-substituted target compound .

Biological Activity

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound that belongs to the acetamide class. Its structure combines a fluorophenoxy group with a tetrahydroquinoline moiety, which are often associated with various pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 922130-82-3

- Molecular Formula : C18H17FN2O3

- Molecular Weight : 328.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The fluorophenoxy group enhances binding affinity due to its electron-withdrawing properties, while the tetrahydroquinoline structure contributes to the compound's pharmacokinetic profile.

Possible Mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Biological Activity

Research has indicated that compounds with similar structures exhibit significant biological activities:

Anticancer Activity

Studies suggest that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, compounds with fluorinated phenyl groups have demonstrated enhanced potency against various cancer cell lines due to increased lipophilicity and improved membrane penetration.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| A549 (Lung) | 0.5 | Inhibition of growth | |

| MCF7 (Breast) | 0.8 | Induction of apoptosis |

Antimicrobial Activity

The presence of a fluorine atom in aromatic systems has been linked to increased antimicrobial activity. For instance, similar compounds have been tested against bacteria and fungi with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 10 |

| S. aureus | 5 |

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicates that the introduction of a fluorine atom significantly enhances the biological activity of phenolic compounds. The position and number of substituents on the aromatic ring can drastically alter the potency and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

- Inhibition of α-L-Fucosidases : A study highlighted that fluoro-substituted acetamides exhibited potent inhibition against α-L-fucosidases, which are crucial in glycoprotein metabolism. The compound's structural features allowed it to occupy the active site effectively .

- Anticancer Properties : Research into tetrahydroquinoline derivatives has shown their ability to induce apoptosis in cancer cells through mitochondrial pathways . This suggests potential therapeutic applications in oncology.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical reaction parameters must be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the tetrahydroquinolin-2-one core via cyclization of substituted anilines with β-ketoesters under acidic conditions .

- Step 2: Introduction of the 2-fluorophenoxyacetyl group via nucleophilic substitution or coupling reactions (e.g., using 2-fluorophenoxyacetyl chloride) .

- Step 3: Amide bond formation between the acetamide moiety and the tetrahydroquinoline nitrogen, often employing carbodiimide-based coupling agents .

Key parameters:

- Temperature control (e.g., 0–5°C for acylation to prevent side reactions).

- Solvent selection (e.g., DMF for coupling reactions, dichloromethane for extractions).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tetrahydroquinoline core, fluorophenoxy group, and acetamide linkage (e.g., δ ~7.0–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~385.15) and detect synthetic intermediates .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and monitor degradation .

Basic: What preliminary biological assays are recommended to screen its activity?

- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .

- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases to identify target engagement .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation: Compare analogs with modifications to:

- Fluorophenoxy group: Replace 2-fluoro with 3- or 4-fluoro to assess positional effects on target binding .

- Tetrahydroquinoline core: Introduce methyl/methoxy groups at C-3/C-4 to modulate lipophilicity .

- Assay Design: Test analogs in parallel against primary targets (e.g., kinases) and counter-screens (e.g., cytochrome P450s) to evaluate selectivity .

Example SAR Data:

| Substituent Modification | Biological Activity (IC₅₀) | Selectivity Index |

|---|---|---|

| 2-Fluorophenoxy (parent) | 1.2 µM (EGFR) | 8.5 |

| 4-Fluorophenoxy | 0.8 µM (EGFR) | 5.2 |

| 3-Methyl-tetrahydroquinoline | 2.5 µM (EGFR) | 12.0 |

Data adapted from studies on analogous compounds .

Advanced: How to resolve contradictions in biological activity data across different assays?

- Source Identification: Check for assay-specific variables:

- Validation: Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies improve metabolic stability and pharmacokinetics (PK)?

- Structural Modifications:

- Replace labile esters with amides to reduce hepatic clearance .

- Introduce fluorine atoms at meta/para positions to enhance microsomal stability .

- In Vitro PK Assays:

- Liver microsomal stability tests (e.g., half-life >30 min desirable).

- LC-MS/MS to identify major metabolites (e.g., hydroxylation at C-4 of tetrahydroquinoline) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

- Bioavailability Screening: Measure solubility (e.g., <10 µg/mL in PBS indicates formulation challenges) and permeability (Caco-2 assay) .

- Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- PK/PD Modeling: Corrogate plasma exposure (AUC) with target engagement in tumor xenografts .

Advanced: What methods are effective for enantiomeric resolution of chiral intermediates?

- Chiral Chromatography: Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) to separate enantiomers (Rf = 1.2 vs. 1.5) .

- Asymmetric Synthesis: Employ Evans auxiliaries or enzymatic catalysis (e.g., lipases) to control stereochemistry during acetamide formation .

Advanced: How to elucidate the mechanism of action (MoA) in complex biological systems?

- Omics Approaches: RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Chemical Proteomics: Use photoaffinity probes to capture target proteins in live cells .

- X-ray Crystallography: Co-crystallize the compound with purified targets (e.g., EGFR kinase domain) to map binding interactions .

Advanced: What in silico tools predict toxicity and off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.